1H,3H-Oxazolo[3,4-a]indol-1-one, 3-(4-methylphenyl)-
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Overview
Description
1H,3H-Oxazolo[3,4-a]indol-1-one, 3-(4-methylphenyl)- is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by its unique structure, which combines an oxazole ring with an indole moiety, and a 4-methylphenyl group attached to the indole. It is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 1H,3H-Oxazolo[3,4-a]indol-1-one, 3-(4-methylphenyl)- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-methylphenylhydrazine with an indole-2-carboxylic acid derivative in the presence of a dehydrating agent can lead to the formation of the desired compound. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction environments to facilitate the process.
Chemical Reactions Analysis
1H,3H-Oxazolo[3,4-a]indol-1-one, 3-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the 4-methylphenyl group, using reagents like halogens or alkylating agents. These reactions can produce a variety of substituted products with different functional groups.
Scientific Research Applications
1H,3H-Oxazolo[3,4-a]indol-1-one, 3-(4-methylphenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: The compound’s structure allows it to interact with various biological targets, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial effects.
Industry: The compound’s unique properties make it useful in the development of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1H,3H-Oxazolo[3,4-a]indol-1-one, 3-(4-methylphenyl)- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells. Detailed studies are required to elucidate the exact molecular mechanisms and pathways.
Comparison with Similar Compounds
1H,3H-Oxazolo[3,4-a]indol-1-one, 3-(4-methylphenyl)- can be compared with other similar compounds, such as:
1H-Indole-2,3-dione: This compound shares the indole moiety but lacks the oxazole ring, resulting in different chemical and biological properties.
4-Methylphenylhydrazine: While it contains the 4-methylphenyl group, it does not have the fused heterocyclic structure, leading to distinct reactivity and applications.
Oxazole derivatives: These compounds have the oxazole ring but may differ in the attached substituents, affecting their overall properties and uses.
Properties
CAS No. |
820964-09-8 |
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Molecular Formula |
C17H13NO2 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
1-(4-methylphenyl)-1H-[1,3]oxazolo[3,4-a]indol-3-one |
InChI |
InChI=1S/C17H13NO2/c1-11-6-8-12(9-7-11)16-18-14-5-3-2-4-13(14)10-15(18)17(19)20-16/h2-10,16H,1H3 |
InChI Key |
RKHDZVBWNLGANH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2N3C4=CC=CC=C4C=C3C(=O)O2 |
Origin of Product |
United States |
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